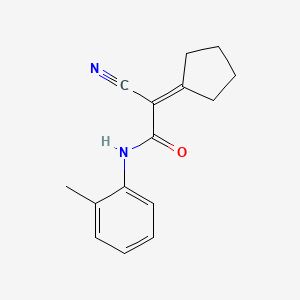
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is an organic compound that belongs to the class of ketones It features a complex structure with multiple cyclopentyl and dimethyl groups, as well as a dimethylamino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Ketone Backbone: Starting with a suitable precursor, such as a cyclopentyl ketone, the backbone can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for alkylation reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone may have applications in:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dicyclopentyl-4,4-dimethyl-1-pentanone: Lacks the dimethylamino group.
1,5-Dicyclopentyl-4,4-dimethyl-5-(methylamino)-1-pentanone: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is unique due to the presence of both cyclopentyl and dimethyl groups, as well as the dimethylamino functional group. This combination of structural features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propriétés
Numéro CAS |
3853-14-3 |
|---|---|
Formule moléculaire |
C19H35NO |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
1,5-dicyclopentyl-5-(dimethylamino)-4,4-dimethylpentan-1-one |
InChI |
InChI=1S/C19H35NO/c1-19(2,14-13-17(21)15-9-5-6-10-15)18(20(3)4)16-11-7-8-12-16/h15-16,18H,5-14H2,1-4H3 |
Clé InChI |
MJCRLUQNZXBHGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(=O)C1CCCC1)C(C2CCCC2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
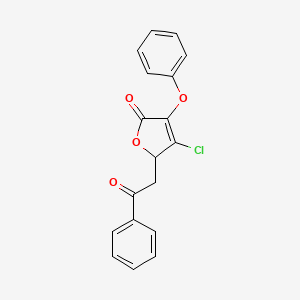
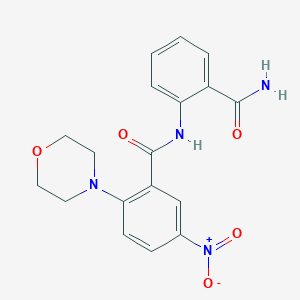
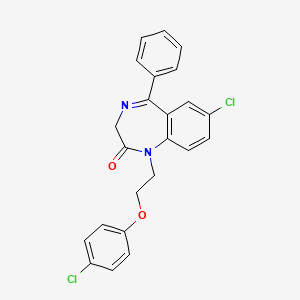

![2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14143868.png)
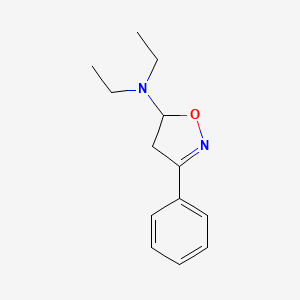
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
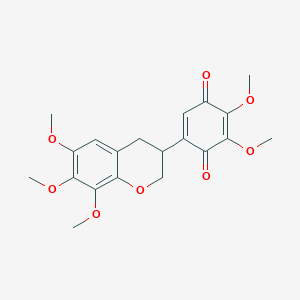
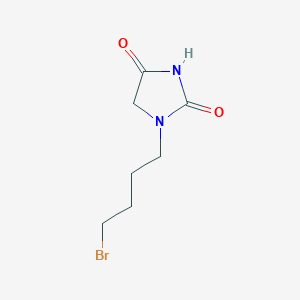
![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
